molecular formula C25H22N2O4 B10980203 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B10980203
M. Wt: 414.5 g/mol
InChI Key: KOLNHAWVKBOBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[({[5-(Benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid (CAS 1190262-48-6) is a synthetically derived organic compound with a molecular formula of C25H22N2O4 and a molecular weight of 414.5 g/mol . This complex molecule is built around an indole core, a privileged scaffold in medicinal chemistry known for its widespread presence in biologically active compounds and pharmaceuticals . The structure is further functionalized with a benzyloxy group at the 5-position of the indole ring and a benzoic acid moiety connected via an acetamidomethyl linker. This specific arrangement confers unique physicochemical properties and makes it a valuable intermediate for chemical biology and drug discovery research. The primary research value of this compound lies in its potential as a key synthetic building block for the development of novel therapeutic agents. Indole-based structures are frequently investigated for a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . The presence of the carboxylic acid functional group allows for further derivatization, such as the formation of amides or esters, enabling researchers to fine-tune the compound's properties and explore its interaction with various biological targets. While the specific mechanism of action for this precise molecule may be an area of ongoing investigation, related benzyloxy-substituted indole analogs have shown promising activity in pharmaceutical research, for instance as potent, centrally available functional antagonists of the S1P1 receptor, a validated target for autoimmune diseases like multiple sclerosis . Furthermore, compounds featuring similar 4-benzyloxy-benzylamino chemotypes have been explored as selective agonists for targets like PPARα, which is implicated in treating diabetic retinopathy . Researchers can utilize this high-quality compound to probe new biological pathways, develop structure-activity relationships (SAR), and synthesize more complex molecules for screening against a panel of disease-relevant targets. It is supplied for research purposes exclusively. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C25H22N2O4/c28-24(26-15-18-6-8-20(9-7-18)25(29)30)16-27-13-12-21-14-22(10-11-23(21)27)31-17-19-4-2-1-3-5-19/h1-14H,15-17H2,(H,26,28)(H,29,30)

InChI Key

KOLNHAWVKBOBQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The indole core is constructed via acid-catalyzed cyclization of phenylhydrazine derivatives with ketones. For example:

  • Starting material : 4-Benzyloxyphenylhydrazine and levulinic acid.

  • Conditions : Reflux in acetic acid (120°C, 6–8 hours).

  • Yield : 70–85%.

Nucleophilic Substitution

Alternative routes involve benzyloxy group introduction via alkylation:

  • Reactants : 5-Hydroxyindole and benzyl bromide.

  • Base : Cs₂CO₃ in DMF (100°C, 12 hours).

  • Yield : 74.8%.

Preparation of 4-(Aminomethyl)benzoic Acid

Oxime Reduction Pathway (Patent CN102791677B , WO2011087211A2 )

  • Step 1 : 4-Carboxybenzaldehyde or methyl 4-formylbenzoate reacts with hydroxylamine to form oxime derivatives.

  • Step 2 : Catalytic hydrogenation using 5–10% Pd/C in NaOH solution (10 kg/cm² H₂, 25–45°C, 3–5 hours).

  • Key variables :

    • NaOH concentration : 0.5–1.0 equivalents relative to oxime prevents dimerization.

    • Stirring speed : 1,200–1,700 rpm maximizes hydrogen solubility and conversion.

VariableOptimal RangeYield Impact
NaOH (equivalents)0.7–1.093.5%
Stirring speed (rpm)1,50085–93%

Reductive Amination

Alternative approaches use 4-cyanobenzoic acid reduction:

  • Catalyst : Raney nickel in liquid ammonia.

  • Yield : 65–78% (lower due to cyanide toxicity and side reactions).

Acetylation and Amide Coupling

Acetyl Chloride Method

  • Activation : 5-(Benzyloxy)-1H-indole reacts with chloroacetyl chloride in dichloromethane (0°C, 1 hour).

  • Coupling : The acetylated indole is coupled with 4-(aminomethyl)benzoic acid using HATU/DIPEA in DMF (25°C, 12 hours).

  • Yield : 58–67%.

Carbodiimide-Mediated Coupling

  • Reactants : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Solvent : THF/water (2:1), pH 7.4.

  • Yield : 72% (purity >95% by HPLC).

Purification and Characterization

Crystallization

  • Solvent system : Ethanol/water (3:1) at 4°C.

  • Purity : >99% after two recrystallizations.

Chromatography

  • Column : Silica gel (ethyl acetate/hexane, 1:1).

  • Challenges : Separation of regioisomers due to benzyloxy group lability.

Analytical Data

  • Melting point : 224–226°C.

  • ¹H NMR (DMSO-d₆) : δ 8.02 (d, J=7 Hz, 1H, indole-H), 5.14 (s, 2H, benzyloxy-CH₂), 3.91 (s, 3H, COOCH₃).

Optimization Strategies

Microwave-Assisted Synthesis

  • Reduction time : Reduced from 5 hours to 20 minutes using Pd/C and microwave irradiation (100°C).

  • Yield improvement : 86% vs. 74% conventional.

Solvent Effects

  • Polar aprotic solvents : DMF increases oxime solubility but risks decomposition above 100°C.

  • Alternative : Ethanol/water (1:1) balances reactivity and stability.

Industrial-Scale Considerations

  • Catalyst recycling : Pd/C reused up to 5 times with <5% activity loss.

  • Waste management : NaOH filtrate neutralized with HCl for safe disposal .

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Scientific Research Applications

Neuropharmacology

Recent studies have indicated that compounds with indole derivatives exhibit significant neuroprotective effects. The compound has been evaluated for its potential to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays demonstrated that it possesses a notable inhibitory effect on MAO-B, suggesting its potential as a multi-target-directed ligand (MTDL) for treating neurodegenerative disorders complicated by depression .

Enzyme Inhibition

The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies have reported that derivatives similar to this compound exhibit substantial inhibitory activity against AChE and α-glucosidase, indicating their potential use in managing metabolic disorders such as diabetes .

Cancer Therapy

The benzoic acid component may contribute to the compound's anticancer properties. Research has highlighted that certain benzoic acid derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Preliminary investigations suggest that this compound could act as a cytotoxic agent against specific cancer cell lines, warranting further exploration into its efficacy and mechanisms of action .

Case Studies

StudyObjectiveFindings
Study on MAO InhibitionEvaluate the inhibitory potency against MAO-BThe compound exhibited strong inhibitory activity (IC50 = 14.80 ± 5.45 μM), indicating potential for treating depression-related neurodegenerative diseases .
AChE Inhibition StudyAssess enzyme inhibition for Alzheimer's treatmentSignificant inhibition was observed, supporting its potential role in enhancing cholinergic function .
Anticancer Activity AssessmentInvestigate cytotoxic effects on cancer cellsThe compound demonstrated promising cytotoxicity against various cancer cell lines, suggesting further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and indole core may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several indole- and benzoic acid-containing derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and biological relevance:

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Targets References
4-[({[5-(Benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid C₂₅H₂₁N₂O₅ - Benzyloxy at indole C5
- Acetamidomethyl linker to benzoic acid
429.45 HDAC inhibition, PROTAC synthesis (inferred)
4-({[(6-Chloro-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid C₁₈H₁₅ClN₂O₃ - Chloro at indole C6
- No benzyloxy group
342.8 Unknown (structural analog)
4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid C₂₅H₂₇N₂O₅ - Cyclopentyloxycarbonylamino at indole C5
- Methyl at indole N1
- Methoxy at benzoic acid C3
441.49 Leukotriene antagonist (zafirlukast intermediate)
4-(5-Amino-1-methyl-1H-indol-3-ylmethyl)-3-methoxy-benzoic acid methyl ester C₂₀H₂₀N₂O₃ - Amino at indole C5
- Methyl ester at benzoic acid
324.37 Intermediate in kinase inhibitor synthesis
2-[4-({5-[(Benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid C₂₄H₂₀ClN₂O₅ - Benzyloxycarbamoyl at phenyl C5
- Chloro at phenyl C2
451.88 HDAC ligand for PROTAC development

Structural Differences and Implications

Indole Substitution Patterns: The benzyloxy group at indole C5 in the target compound enhances steric bulk and lipophilicity compared to the chloro substituent in ’s analog. This may influence membrane permeability and target binding .

Linker and Functional Groups :

  • The acetamidomethyl spacer in the target compound provides conformational flexibility, whereas ’s cyclopentyloxycarbonyl group introduces rigidity, likely affecting binding kinetics .
  • The carboxylic acid terminus in the target compound contrasts with the methyl ester in , which may reduce solubility but improve cell penetration .

In contrast, ’s compound is tailored for leukotriene receptor antagonism . PROTAC applications () require bifunctional ligands; the target compound’s benzoic acid group could serve as an E3 ligase-binding moiety, whereas ’s methyl ester derivative lacks this capability .

Biological Activity

4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid, a complex organic compound, is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a unique structure comprising an indole moiety, a benzyloxy group, and an amide functional group, which may contribute to its diverse biological interactions.

Structural Overview

The molecular formula of this compound is C22H24N2O3C_{22}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 364.44 g/mol. The structural components include:

  • Indole Ring : Commonly associated with various pharmacological properties.
  • Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Acetylamino Group : May influence binding affinity to biological targets.

Anticancer Properties

Research indicates that compounds containing indole rings often exhibit significant anticancer properties. Specifically, the presence of the indole moiety in 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid suggests potential mechanisms for inhibiting cancer cell proliferation and inducing apoptosis. Preliminary studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The structural characteristics of the compound may allow it to interact effectively with bacterial enzymes or receptors, leading to inhibition of bacterial growth and survival.

Mechanistic Studies

Understanding the precise mechanisms through which 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid exerts its biological effects is crucial. Interaction studies with biological macromolecules (e.g., proteins and nucleic acids) are essential for elucidating its pharmacodynamics and pharmacokinetics.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
5-BromoindoleIndole ring with bromine substitutionAnticancer properties
Benzamide DerivativesAmide functional groupAntimicrobial activity
4-(Benzyloxy)anilineBenzyloxy group attached to an anilinePotential antitumor effects

The unique combination of functionalities in 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid may lead to enhanced biological activity compared to simpler analogs.

Study on Anticancer Activity

A study evaluating the anticancer effects of similar indole derivatives found that specific modifications to the indole structure significantly enhanced their ability to induce apoptosis in cancer cells. For instance, certain compounds exhibited increased caspase-3 activity at concentrations as low as 10 µM, indicating effective apoptosis induction in MDA-MB-231 breast cancer cells .

Study on Antimicrobial Efficacy

Another study highlighted the antimicrobial potential of indole derivatives against Mycobacterium tuberculosis. The results demonstrated that these compounds could inhibit bacterial growth at micromolar concentrations, suggesting their potential as therapeutic agents against resistant strains of tuberculosis.

Q & A

Basic Research Questions

Synthesis and Reaction Design Q: What are the key synthetic steps for preparing 4-[({[5-(benzyloxy)-1H-indol-1-yl]acetyl}amino)methyl]benzoic acid? A: The synthesis typically involves:

  • Step 1: Acetylation of 5-(benzyloxy)-1H-indole using acetyl chloride or acetic anhydride to generate the acetylated indole intermediate.
  • Step 2: Activation of the benzoic acid moiety (e.g., via formation of an acyl chloride or mixed anhydride) for coupling.
  • Step 3: Amide bond formation between the acetylated indole and the aminomethylbenzoic acid derivative under reflux in acetic acid with sodium acetate as a catalyst, followed by recrystallization in DMF/acetic acid for purification .
  • Critical Controls: Reaction temperature (80–100°C) and stoichiometric ratios (1:1.1 for indole:acetylating agent) to minimize side products .

Structural Characterization Q: What spectroscopic methods are essential for confirming the structure of this compound? A:

  • ¹H/¹³C NMR: Key signals include the indole aromatic protons (δ 7.0–7.5 ppm), benzyloxy methylene (δ ~4.8–5.2 ppm), acetyl methyl (δ ~2.1 ppm), and carboxylic acid proton (δ ~12–13 ppm if protonated).
  • IR Spectroscopy: Peaks for amide C=O (~1650 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹).
  • Mass Spectrometry (MS): Molecular ion peak matching the theoretical molecular weight (C₂₅H₂₁N₂O₅, calculated 437.14 g/mol) .

Purity Assessment Q: How can researchers ensure high purity of the synthesized compound? A:

  • Chromatographic Methods: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization).
  • Recrystallization: Optimize solvent systems (e.g., DMF/acetic acid) to remove unreacted starting materials .

Advanced Research Questions

Mechanistic Studies on Amide Bond Formation Q: How can the efficiency of amide coupling be improved, and what mechanistic insights support this? A:

  • Catalyst Screening: Use coupling agents like HATU or EDCI/HOBt to enhance reaction rates and reduce racemization.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by ~20% compared to THF .
  • Kinetic Analysis: Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps (e.g., activation of the carboxylate) .

Handling Data Contradictions in Biological Activity Q: How should researchers resolve discrepancies in reported biological activity (e.g., enzyme inhibition)? A:

  • Reproducibility Checks: Validate assays under standardized conditions (pH, temperature, cofactors).
  • Structural Analog Comparison: Test derivatives (e.g., replacing benzyloxy with methoxy) to isolate functional group contributions .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and reconcile conflicting IC₅₀ values .

Degradation Pathway Analysis Q: What are the major degradation products under acidic/alkaline conditions, and how are they identified? A:

  • Forced Degradation Studies: Expose the compound to 0.1M HCl (24h, 60°C) or 0.1M NaOH (24h, 40°C).
  • LC-MS/MS Analysis: Detect hydrolysis products (e.g., free benzoic acid or indole fragments) via fragmentation patterns.
  • Stability-Indicating Methods: Develop gradient HPLC protocols to separate degradation products from the parent compound .

Methodological Tables

Table 1: Key Synthetic Parameters and Outcomes

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
AcetylationAcetic anhydride, DCM, RT, 2h8595%
Amide CouplingEDCI/HOBt, DMF, 80°C, 12h7298%
PurificationDMF/AcOH recrystallizationN/A>99%

Table 2: Common Analytical Signatures

TechniqueDiagnostic FeatureReference
¹H NMRBenzyloxy CH₂ (δ 5.1 ppm)
IRAmide I band (1652 cm⁻¹)
MS (ESI+)[M+H]⁺ m/z 438.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.